1,1-Dimethylhydrazine

Catalog No.
S592500
CAS No.
57-14-7
M.F
C2H8N2
NH2-N(CH3)2
C2H8N2
M. Wt
60.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dimethylhydrazine

CAS Number

57-14-7

Product Name

1,1-Dimethylhydrazine

IUPAC Name

1,1-dimethylhydrazine

Molecular Formula

C2H8N2
NH2-N(CH3)2
C2H8N2

Molecular Weight

60.1 g/mol

InChI

InChI=1S/C2H8N2/c1-4(2)3/h3H2,1-2H3

InChI Key

RHUYHJGZWVXEHW-UHFFFAOYSA-N

SMILES

CN(C)N

solubility

Decomposes (NTP, 1992)
16.64 M
Very sol in methanol and ethanol
>10% in water
Miscible with dimethylformamide, hydrocarbons, alcohol, ether
Miscible in water at 25 °C
Solubility in water: very good
Miscible

Synonyms

1,1-dimethyhydrazine, 1,1-dimethylhydrazine, dimazine, dimazine dihydrochloride, dimazine hydrochloride, unsymmetrical dimethylhydrazine

Canonical SMILES

CN(C)N

Carcinogenesis Research:

,1-Dimethylhydrazine (1,1-DMH) has been extensively studied in scientific research for its potential to induce cancer in animals. Studies have shown that 1,1-DMH exposure can lead to the development of various types of tumors, including:

  • Lung and liver tumors

    In mice exposed to 1,1-DMH orally, high incidences of lung and liver tumors were observed [Source: National Toxicology Program - ]. Additionally, the International Agency for Research on Cancer (IARC) has classified 1,1-DMH as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans [Source: PubChem - ].

  • Other tumor types

    Studies in hamsters have shown that 1,1-DMH can also induce peripheral nerve sheath tumors [Source: National Center for Biotechnology Information - ].

Other Research Applications:

While primarily known for its role in carcinogenesis research, 1,1-DMH has also been used in other scientific research areas, such as:

  • Understanding mechanisms of cancer development

    Researchers have used 1,1-DMH to study the biological pathways involved in cancer initiation and progression [Source: National Center for Biotechnology Information - ].

  • Development of anti-cancer drugs

    The knowledge gained from studying the effects of 1,1-DMH has contributed to the development of new strategies for cancer treatment [Source: National Center for Biotechnology Information - ].

1,1-Dimethylhydrazine, also known as unsymmetrical dimethylhydrazine, is a chemical compound with the formula C2H8N2\text{C}_2\text{H}_8\text{N}_2 and a molecular weight of 60.1 g/mol. It is a colorless, hygroscopic liquid with a sharp, fishy odor reminiscent of ammonia. This compound is highly flammable and can ignite spontaneously when exposed to air under certain conditions. Upon exposure to air, it gradually turns yellow due to oxidation processes .

1,1-Dimethylhydrazine is primarily utilized as a hypergolic rocket fuel, meaning it ignites upon contact with an oxidizer without the need for an external ignition source. Its stability and high energy content make it a preferred choice in various military and aerospace applications .

UDMH is a highly toxic and hazardous compound.

  • Toxicity: Exposure to UDMH can cause severe health problems, including irritation of the skin, eyes, and respiratory system. Inhaling high concentrations can be fatal [].
  • Flammability: UDMH vapors are flammable and can ignite spontaneously in air. It can also form explosive mixtures with certain oxidizers [].
  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified UDMH as possibly carcinogenic to humans [].

  • Decomposition: It decomposes slowly in water and reacts vigorously with oxidizing agents such as hydrogen peroxide and fuming nitric acid, leading to the release of toxic nitrogen compounds .
  • Atmospheric Reactions: In the atmosphere, it reacts rapidly with ozone and hydroxyl radicals to produce N,N-dimethylnitrosamine, a potent carcinogen. The reaction yields approximately 60% of this nitrosamine within minutes .
  • Combustion: When burned, it produces nitrogen gas and water vapor alongside other potentially harmful byproducts .

1,1-Dimethylhydrazine exhibits significant biological activity characterized by its high acute toxicity. Short-term exposure can lead to symptoms such as:

  • Nose and throat irritation
  • Mild conjunctivitis
  • Nausea and vomiting
  • Skin and eye irritation

Chronic exposure may result in severe health issues including liver damage and potential carcinogenic effects, as evidenced by studies on animal models where carcinogenicity has been observed following inhalation or ingestion . The International Agency for Research on Cancer classifies 1,1-dimethylhydrazine as possibly carcinogenic to humans (Group 2B) based on animal studies .

1,1-Dimethylhydrazine can be synthesized through several methods:

  • Olin Raschig Process: This method involves the reaction of monochloramine with dimethylamine to yield 1,1-dimethylhydrazinium chloride, which can then be converted into the free base through hydrolysis .
  • Acetylhydrazine Method: Acetylhydrazine is treated with formaldehyde in the presence of hydrogen to produce N,N-dimethyl-N'-acetylhydrazine. Hydrolysis of this intermediate yields 1,1-dimethylhydrazine .

These synthesis routes highlight the compound's derivation from simpler amines and hydrazines.

The primary applications of 1,1-dimethylhydrazine include:

  • Rocket Propellant: It is extensively used as a hypergolic fuel in military missiles and space launch vehicles due to its stability and energy density.
  • Chemical Synthesis: It serves as an intermediate in the production of various chemicals including plant growth regulators and photographic chemicals.
  • Stabilizer: It functions as a stabilizer for fuel additives and an absorbent for acid gases .

Research indicates that 1,1-dimethylhydrazine interacts significantly with environmental factors:

  • Atmospheric Reactions: Its rapid degradation in the atmosphere involves reactions with ozone and hydroxyl radicals, leading to potentially hazardous byproducts like N,N-dimethylnitrosamine .
  • Biodegradation: In aquatic environments, its degradation rates are influenced by factors such as pH, temperature, and the presence of organic matter. Oxidation processes play a crucial role in its removal from contaminated water sources .

Understanding these interactions is vital for assessing environmental impacts and human health risks associated with exposure.

Several compounds share structural similarities with 1,1-dimethylhydrazine. Notable comparisons include:

Compound NameFormulaKey Characteristics
DimethylhydrazineC2H8N2\text{C}_2\text{H}_8\text{N}_2Symmetrical counterpart; less useful in rocket fuels; similar toxicity profile
HydrazineN2H4\text{N}_2\text{H}_4Parent compound; highly reactive; used in various applications including fuels
MonomethylhydrazineC2H8N2\text{C}_2\text{H}_8\text{N}_2Used in combination fuels; slightly less stable than 1,1-dimethylhydrazine
1,2-DimethylhydrazineC2H8N2\text{C}_2\text{H}_8\text{N}_2Symmetrical dimethyl derivative; not as widely used in aerospace applications

The uniqueness of 1,1-dimethylhydrazine lies in its balance between stability and reactivity, making it particularly suitable for use as a hypergolic fuel compared to its symmetrical counterpart.

Physical Description

1,1-dimethylhydrazine appears as a clear colorless liquid with an ammonia-like odor. Flash point 0°F. Corrosive to the skin. Less dense than water and soluble in water. Vapors are heavier than air and very toxic by inhalation, attacking the eyes and respiratory system. Prolonged exposure of containers to heat may result in their violent rupturing and rocketing due to decomposition. Generates toxic oxides of nitrogen when burned. Vapors may travel to a source of ignition and a flame can flashback to the source of vapors. Used as a rocket propellant and to make other chemicals.
COLOURLESS FUMING HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR.
Colorless liquid with an ammonia- or fish-like odor.

Color/Form

CLEAR, COLORLESS LIQUID
Colorless liquid

XLogP3

-0.5

Boiling Point

147 °F at 760 mm Hg (EPA, 1998)
63.9 °C
63.9 °C at 760 mm Hg
64 °C
147°F

Flash Point

5 °F (EPA, 1998)
-15 °C, 5 °F (closed cup)
-15 °C c.c.
5°F

Vapor Density

1.94 (EPA, 1998) (Relative to Air)
1.94 (Air= 1)
Relative vapor density (air = 1): 2.1
1.94

Density

0.7914 at 71.6 °F (EPA, 1998)
0.782 at 25 °C/25 °C; 0.791 at 22 °C/4 °C
Relative density (water = 1): 0.8
0.79

LogP

log Kow = -1.19 /Estimated/
-1.19

Odor

Characteristic ammonia like fishy odor of aliphatic hydrazines

Melting Point

-72 °F (EPA, 1998)
-58.0 °C
-58 °C
-72°F

UNII

4WPQ90N53J

Related CAS

55484-54-3 (di-hydrochloride)
593-82-8 (hydrochloride)

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H350: May cause cancer [Danger Carcinogenicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

The precise mechanism of dimethylhydrazine toxicity is uncertain. In addition to the contact irritant effects, the acute effects of dimethylhydrazine exposure may involve the central nervous system as exemplified by tremors and convulsions and behavioral changes at sublethal doses. /It was/... noted that the deaths probably involve respiratory arrest and cardiovascular collapse. The central nervous system as a target is consistent with the delayed latency in response reported for dimethylhydrazine. There is some evidence that 1,1-dimethylhydrazine may act as an inhibitor of glutamic acid decarboxylase, thereby adversely affecting the aminobutyric acid shunt, and could explain the latency of CNS effects. Furthermore, vitamin B6 analogues that act as coenzymes in the aminobutyric acid shunt have been shown to be effective antagonists to 1,1-dimethylhydrazine toxicity.

Vapor Pressure

157 mm Hg at 77 °F (EPA, 1998)
163.00 mmHg
167 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 13.7
103 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

57-14-7

Associated Chemicals

1,1-Dimethylhydrazine hydrochloride;593-82-8

Wikipedia

1,1-dimethylhydrazine

Biological Half Life

Elimination of dimethylhydrazine was rapid, and the terminal elimination half-life was 0.3-1.5 hours.

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Prepared industrially by the reaction of dimethylamine and chloramine; by reduction of nitrosodimethylamine (obtained by treating dimethylamine salt with sodium nitrite).
... By reductive catalytic alkylation of a hydrazide, probably acetic acid hydrazide, with formaldehyde & hydrogen, followed by basic hydrolysis of acetic acid dimethylhydrazide to remove the acetyl qroup ... .
Catalytic oxidation of dimethylamine and ammonia.
Hydrazine + acetic anhydride + formaldehyde + hydrogen (amide formation/reductive methylation/amide hydrolysis).

General Manufacturing Information

Hydrazine, 1,1-dimethyl-: ACTIVE
N,N'-(methyl-(14)C)-dimethylhydrazine dihydrochloride having a specific activity of 112.5 microcurie/mmol was prepared in 2 steps from ethyl hydrazinedicarboxylate in dry 1,1-dimethylhydrazine and (14)C-methyl iodide with a specific activity of approx 58 microcurie/mmol.

Analytic Laboratory Methods

CHEMILUMINESCENT REACTIONS OF OZONE WITH HYDRAZINE, METHYLHYDRAZINE AND DIMETHYLHYDRAZINE WERE USED TO DETERMINE METHYLHYDRAZINE, AEROZINE (50:50 METHYLHYDRAZINE-DIMETHYLHYDRAZINE), AND NITROUS OXIDE IN AIR AT CONCN OF 0.1-100 PPM.
A SIMPLE THIN LAYER CHROMATOGRAPHY SYSTEM WHICH IS EFFECTIVE IN RESOLVING DIHYDROCHLORIDES OF HYDRAZINE, METHYLHYDRAZINE, 1,1-DIMETHYLHYDRAZINE & 1,2-DIMETHYLHYDRAZINE WAS REPORTED. THE SYSTEM IS APPLICABLE TO ANALYTICAL (THIN LAYER) AND PREPARATIVE (THICK LAYER) SEPARATIONS. THE FOLIN-CIOCALLTEAU REAGENT WAS A SENSITIVE TOOL FOR DETECTION. IN A STUDY OF LIMITS OF DETECTABILITY, 0.36 UG/SQ CM OF SEPARATED HYDRAZINES WAS EASILY VISIBLE & 0.12 UG/SQ CM WAS STILL DETECTABLE. THE COLOR DEVELOPED IS STABLE FOR AT LEAST A WK. /1,1-DIMETHYLHYDRAZINE DIHYDROCHLORIDE/
AN ELECTROCHEMICAL CELL CAPABLE OF DETECTING LEVELS OF 1,1-DIMETHYLHYDRAZINE IN AIR IS DESCRIBED. IT IS COUPLED WITH A DYNAMIC AIR SAMPLING SYSTEM & ELECTRONIC CONTROL & AMPLIFICATION CIRCUITRY TO PROVIDE A DIRECT-READING PORTABLE ANALYZER.
RECOVERY RATES FOR AIRBORNE UNSYMMETRICAL DIMETHYLHYDRAZINE 0.588-15.68 UG, EQUIV ATMOSPHERIC CONCN OF 0.04-1.04 MG/CU M, ARE 93.74-93.93% USING A VENTABLE GAS CHROMATOGRAPHY PRECOLUMN TRAP.
For more Analytic Laboratory Methods (Complete) data for 1,1-DIMETHYLHYDRAZINE (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

... A COLORIMETRIC METHOD FOR MEASURING MICROGRAM QUANTITIES OF UNSYMMETRICAL 1,1-DIMETHYLHYDRAZINE IN BLOOD ... USING TRISODIUM PENTACYANOAMINOFERROATE AS THE COLOR REAGENT; READINGS ARE TAKEN SPECTROPHOTOMETRICALLY AT 500 NM.
DETERMINATION OF 1,1-DIMETHYLHYDRAZINE IN URINE & PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION LIMIT AT 250 NG.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

This study investigates the influence of two formula diets containing 20 g/100 g diet of either whey protein concentrate or casein or Purina mouse chow, on the humoral immune responsiveness and dimethylhydrazine induced colon carcinogenesis in A/J mice. After 20 weeks of dimethylhydrazine treatment, the number of plaque forming cells per spleen, following intravenous inoculation with 5 cells, was nearly three times greater in the whey protein-fed group than in the casein-fed mice although both values were substantially below normal. After 24 weeks of dimethylhydrazine treatment the incidence of tumors in the whey protein-fed mice was substantially lower than that in mice fed either the casein or Purina diet. Similarly, the tumor area was less in the whey protein group in comparison to either the casein or Purina groups, with some difference between casein and Purina groups. Body weight curves were similar in all dietary groups. In conclusion, a whey protein diet appears to significantly inhibit the incidence and growth of chemically induced colon tumors in mice.
The effects of multiple dietary influences of 1,2-dimethylhydrazine induced colon cancer in rats were studied. A 24 factorial experimental design was used to examine the main and interactive effects of 15% wheat bran (WB), 1% cholesterol (CH) with cholic acid, 20% beef tallow (BT), and 0.1% indole-3-carbinol (IC) on 160 male F344 rats treated ip with DMH (10 mg/kg) weekly for 16 weeks. The test diets were fed for 3 weeks before, 16 weeks during, and 12 weeks after DMH administration. At necropsy, total weight gain, liver and spleen weights, serum cholestrol levels, liver aryl hydrocarbon hydroxylase (AHH) activity, and the size, number, incidence, and location of intestinal tumors were analyzed for dietary factor effects. The most significant inducer to tumors was the combination of cholesterol+beef tallow+indole-3-carbinol acting in synergism. The single main effect most responsible for tumor morbidity was indole-3-carbinol, which appeared to enhance tumorigenesis via its role as an inducer of aryl hydrocarbon hydroxylase activity. The wheat bran decreased tumor incidence and burden when added to diets also containing cholesterol, but it otherwise increased tumor burden per tumor-bearing animal and incidence in all other diets. This study demonstrated the need for examining synergistic and antagonist interactions among dietary initiators and/or promoters of colon carcinogenesis, as well as implicating indole-3-carbinol as a significant factor in the development of DMH-induced tumors in rats.
DNA damage induced by methylhydrazines (monomethylhydrazine, l,l-dimethylhydrazine, and 1,2-dimethylhydrazine) in the presence of metal ions was investigated by a DNA sequencing technique. 1,2-Dimethylhydrazine plus manganese(III) caused DNA cleavage at every nucleotide without marked site specificity. ...In the presence of copper(II), DNA cleavage was caused by the three methylhydrazines frequently at thymine residues, especially of the GTC sequence. The order of copper(II)-mediated DNA damage (1,2-dimethylhydrazine greater than monomethylhydrazine approximately l,l-dimethylhydrazine) was not correlated with the order of methyl free radical (.CH3) generation during copper(II)-catalyzed autoxidation (monomethylhydrazine greater than l,l-dimethylhydrazine much greater than 1,2-dimethylhydrazine). Catalase and bathocuproine, a Cu(I)-specific chelating agent, inhibited DNA damage while catalase did not inhibit the methyl free radical generation. The order of DNA damage was correlated with the order of ratio of H202 production to 02 consumption observed during copper(II)-catalyzed autoxidation of methylhydrazines. These results suggest that the copper(I)-peroxide complex rather than the methyl free radical plays a more important role in methylhydrazine plus copper(II)-induced DNA damage.
Iron-enriched diets caused an increase of tumor rate in two models of dimethylhydrazine (DMH)-induced colon tumorigenesis in mice. The effect was independent of the time the iron-diet was fed, ie, during dimethylhydrazine-treatment or following the dimethylhydrazine-treatment period. The increase of tumor rate depended on the iron concentration in the diet (0.5-3.5%). The concentration-dependent iron accumulation in the colonic mucosa of mice was paralleled by increments of malonaldehyde contents indicating lipid peroxidation, another factor known to be involved in tumor development. It is suggested that iron exerts cocarcinogenic activity in the dimethylhydrazine-model by stimulating cell proliferation and inducing oxidative stress in the colonic mucosa. This effect of iron is independent of the time of tumor-initiation by dimethylhydrazine, as it is also observed in the period of tumor-promotion/progression after dimethylhydrazine-treatment.
For more Interactions (Complete) data for 1,1-DIMETHYLHYDRAZINE (8 total), please visit the HSDB record page.

Stability Shelf Life

Solution stored in dark and cold are relatively stable in absence of oxidants

Dates

Last modified: 08-15-2023

Validation of the promotion mechanism between bromide and UDMH to form NDMA during ozonation

Menglan Gao, Zhibin Jiang, Xiaobin Liao, Xingji Bai, Huan Qi, Jing Zou, Wei Cao
PMID: 34147807   DOI: 10.1016/j.scitotenv.2021.148316

Abstract

Unsymmetrical dimethylhydrazine (UDMH) is found to generate substantial carcinogenic nitroso-dimethylamine (NDMA) during ozonation, moreover, its formation is promoted by ubiquitous bromide ions (Br
) in water matrixes, but the mechanism is still unclear. In this study, effects of Br
on NDMA formation during ozonation of UDMH were studied, meanwhile, its promotion pathways were also determined. The results demonstrated that Br
promoted NDMA formation from UDMH during ozonation, the formation rate constant with Br
is over 7 times of that without Br
. NDMA amount raised from 142.5 to 327.5 μg/L when Br
dosages increased from 0 to 100 μM. No matter with or without Br
, the augment of O
dosages facilitated NDMA formation; the maximum value was achieved at pH 8. NDMA decreased dramatically from 173.8 to 123.5 μg/L with HCO
raising from 0 to 160 μM, while increasing remarkably to 222.5 μg/L with SO
dosing. In addition, NOM inhibited NDMA formation from UDMH during ozonation. The mass spectrum of LC-MS/MS verified that the generation of Br-UDMH was main cause for promoting NDMA formation. Moreover, hypobromous acid (HBrO) was confirmed to be responsible for Br-UDMH formation. In addition, the position that oxidants and Br
attacked was demonstrated based on Gaussian calculation. The results of this study could provide theoretical basis for the application of ozonation in bromine-containing water matrixes.


Major products and their formation and transformation mechanism through degrading UDMH wastewater via DBD low temperature plasma

Xiaogang Mu, Xuanjun Wang, Yue Zhang, Bo Liu, Jingjing Yang
PMID: 31903864   DOI: 10.1080/09593330.2019.1710573

Abstract

Unsymmetrical dimethylhydrazine (UDMH) is a liquid propellant widely used in aviation and aerospace. It produces a large amount of dimethyl hydrazine wastewater during long-term storage, testing, and reinjection. Traditional treatments produce numerous secondary contaminants such as residual high carcinogens, including N-nitrosodimethylamine (NDMA) and formaldehyde dimethylhydrazone (FDMH). In this paper, the dielectric barrier discharge (DBD) low temperature plasma technology is used to degrade the dimethyl hydrazine wastewater. Aiming at the problem of secondary pollutants in the degradation process, we used qualitative and quantitative methods to study the changes of NDMA and FDMH during the degradation of dimethyl hydrazine wastewater by DBD low temperature plasma. The kinetics of these two products showed that the degradation process of NDMA was consistent with the first-order reaction kinetics. Using density functional theory, we established molecular models of UDMH, NDMA and FDMH. According to the molecular orbital theory, the formation mechanism of NDMA and FDMH was calculated from three aspects: reaction structure, reaction path and energy change. We found that during the degradation of dimethyl hydrazine, the dimethyl hydrazine oxidation product was initiated by hydrogen abstraction on methyl (-CH
) and amine (-NH
). NDMA is produced by the oxidation of -NH
, whereas FDMH is mainly produced from dimethyl hydrazine and formaldehyde.


A novel simple and sensitive approach for determination of 1,1-dimethylhydrazine in aqueous samples by high performance liquid chromatography with ultraviolet and tandem mass spectrometric detection after derivatization with unsubstituted aromatic aldehydes

Yury V Timchenko, Andrey N Stavrianidi, Alexander D Smolenkov, Andrey V Pirogov, Oleg A Shpigun
PMID: 33975236   DOI: 10.1016/j.chemosphere.2021.130747

Abstract

In this work, simple, rapid and highly sensitive method of hazardous chemical 1,1-dimethylhydrazine (unsymmetrical dimethylhydrazine, UDMH) determination based on pre-column derivatization with unsubstituted aromatic aldehydes and reversed-phase high performance liquid chromatography-ultraviolet-tandem mass spectrometry (RP HPLC-UV-MS/MS) has been developed. Along with benzaldehyde, commercially available aromatic aldehydes, namely: 2-naphthaldehyde, 2-pyridinecarboxaldehyde, and 2-quinolinecarboxaldehyde, were used as derivatizing reagents in the analysis of hydrazines for the first time. The reactions were studied in a wide pH range by varying reaction time and other conditions. A slightly alkaline pH 9 was shown to be optimal for the derivatization of UDMH by aromatic aldehydes. The quantitative yield of derivatization products under the established conditions was confirmed by HPLC analysis with amperometric detection. For all studied reagents, wide linear ranges of concentrations (0.01-1000 μg/L) in natural water samples were observed. The limits of detection for UDMH in natural water were in the 3.7-130 ng/L range. 2-Quinolinecarboxaldehyde was selected as the most appropriate reagent for HPLC-UV-MS/MS determination of UDMH. In case of using this reagent, the accuracy was in the range of 97-102%, and precision, expressed as RSD was less than 8%. The developed approach does not require laborious stages of pre-concentration and isolation of UDMH from natural water components.


Reversible photochromic photocatalyst Bi

Feng Zhou, Xianghong Ren
PMID: 31674277   DOI: 10.1080/10934529.2019.1682883

Abstract

1,1-Dimethylhydrazine (UDMH) and its by-products were considered carcinogenic toxins and represent a serious health hazard to the population once present in water under natural conditions without treatment. The conventional degradation method suffers from incomplete removal of intermediate products (especially
-nitrosodimethylamine (NDMA)), the powdery catalysis being difficult to recover and results in high energy consumption. In this study, a series of Bi
O
/TiO
/Al
O
(BTA) photocatalysts have been successfully synthesized by a simple dry mixing method with powder material followed by their immobilization. It was evaluated by the photocatalytic degradation of UDMH present in wastewater, which can be recovered by rapid filtration and utilizes only solar energy. The catalyst exhibited markedly enhanced photocatalytic activity for the degradation of UDMH wastewater compared with conventional TiO
/Al
O
(TA) catalysts under UV, visible and solar irradiation. Besides, the intermediate NDMA was gradually completely degraded. The photocatalysts were extensively characterized using scanning electron microscopy, energy dispersive spectrometry, specific surface area (BET), X-ray diffraction, X-ray photoelectron spectroscopy, UV-visible diffuse reflectance spectroscopy and photo-electrochemical
-
curves evaluation. The results revealed that all the BTA composites exhibited high stability and stronger absorbance in visible light. In addition, the BTA exhibited a reversible photochromic property that can effectively expand the range of light absorption and enhance the photocatalytic activity. The reversible photochromic properties of BTA explained in the proposed mechanism model are expected to be useful for detecting and sensing UDMH or other organic contaminants.


A novel CWPO/H

Xu Meng, Pingchuan Zeng, Junru Wang, Yamin Shao, Min Wu, Henmei Ni, Yingping Zheng, Yueming Sun
PMID: 31219731   DOI: 10.1080/09593330.2019.1635213

Abstract

In this paper, the catalytic wet peroxide oxidation (CWPO) combined with vacuum ultraviolet (VUV) irradiation was developed to mineralize the wastewater with high concentration of unsymmetrical dimethylhydrazine (UDMH), especially to decompose the main byproduct of UDMH decomposition, N-nitrosodimethylamine (NDMA). CuO-NiO-MgO/γ-Al
O
was used as the catalyst and H
O
as the resources of
. Fourier Transform Infrared spectroscopy (FT-IR), X-ray Powder Diffraction (XRD), Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray spectroscopy (EDX) were employed to evaluate the structure of the catalyst. The treatment performances such as the UDMH degradation efficiency, chemical oxygen demand (COD) removal efficiency, and the concentration of N-nitrosodimethylamine (NDMA) were investigated in the treating process. The optimal conditions were obtained based on the results of single-factor experiments including parameters such as the initial UDMH concentration, catalyst dosage, initial pH, H
O
dosage and temperature. The comprehensive results indicated that CWPO/H
O
/VUV process presented remarkable treatment performance to the reaction conditions with about 100% UDMH conversion efficiency, 95.02% COD removal efficiency and approximately 100% UDMH removal within 30 min.


Isomeric derivatives of triazoles as new toxic decomposition products of 1,1-dimethylhydrazine

Aleksey L Milyushkin, Kirill P Birin, Dmitriy D Matyushin, Alexander V Semeikin, Stepan D Iartsev, Anastasia E Karnaeva, Alexey V Uleanov, Aleksey K Buryak
PMID: 30414547   DOI: 10.1016/j.chemosphere.2018.10.155

Abstract

Unsymmetrical dimethylhydrazine (UDMH) is a rocket propellant for carrier rockets and missiles. UDMH is environmentally hostile compound, which easily forms a variety of toxic products of oxidative transformation. The liquidation of unused UDMH from retired launch sites is performed by the complete burning of UDMH-containing wastes. Due cyclicity of the burning equipment the UDMH-containing wastes are subject of prolonged storage in contact with atmospheric oxygen and thus contains a complicated mixture of UDMH degradation products. High performance liquid chromatography (HPLC), high resolution mass spectrometry (HRMS) and NMR were used for the isolation on characterization of new highly polar and potentially toxic UDMH transformation products in the mixture. Two series of unreported isomers with high ionization cross section in electrospray ionization were isolated by repeated preparative HPLC. The structures of the isomers were established by tandem HRMS and NMR. The cytotoxicity of the isolated compounds has been preliminarily studied and found to be similar to UDMH or higher.


Modulatory Potential of Curcumin and Resveratrol on p53 Post-Translational Modifications during Gastric Cancer

Heng Xu, Wen-Bo Yu, Yuan Gao, Mei-Jun Zhang, Anshoo Malhotra, Wen-Hui Yu
PMID: 30055545   DOI: 10.1615/JEnvironPatholToxicolOncol.2018025547

Abstract

The combination approach is now a well-established treatment for cancer. The present study evaluated the potential of curcumin and resveratrol on p53 post-translational modifications during gastric cancer. We segregated rats into five groups that included normal controls, dimethylhydrazine (DMH) treated, DMH + curcumin treated, DMH + resveratrol treated, and DMH + curcumin + resveratrol treated. Morphological analyses of tumor nodules confirmed carcinogenesis in rats after 25 weeks of DMH administration. The DMH treatment significantly induced carcinogenesis, as evidenced by high tumor burden in DMH-treated rats compared with controls. Moreover, DMH treatment caused a significant increase in the protein expressions of p53 as well as p53 phosphorylation in the DMH-treated rats. In addition, a significant rise was observed in 14C glucose uptake and 3H-thymidin uptakes in DMH-treated rats. Furthermore, enzyme activities of lactate dehydrogenase and alkaline phosphatase also showed a significant rise. On the contrary, significant decline was noticed in the p53 acetylation at residue 382 of DMH-treated rats. Conversely, combined treatment with curcumin and resveratrol to DMH-treated rats resulted in significant moderation in the tumor burden. In addition, a significant rise in p53 acetylation was at residue 382 of DMH-treated rats after treatment with phytochemicals. Supplementation with phytochemicals significantly modulated other biophysical and biochemical indices to near normal levels. Therefore, we conclude that curcumin and resveratrol significantly modulated p53 post-translational modifications during gastric cancer.


Determination of transformation products of unsymmetrical dimethylhydrazine in water using vacuum-assisted headspace solid-phase microextraction

Dina Orazbayeva, Bulat Kenessov, Elefteria Psillakis, Dayana Nassyrova, Marat Bektassov
PMID: 29716735   DOI: 10.1016/j.chroma.2018.04.048

Abstract

A new, sensitive and simple method based on vacuum-assisted headspace solid-phase microextraction (Vac-HSSPME) followed by gas chromatography-mass-spectrometry (GC-MS), is proposed for the quantification of rocket fuel unsymmetrical dimethylhydrazine (UDMH) transformation products in water samples. The target transformation products were: pyrazine, 1-methyl-1H-pyrazole, N-nitrosodimethylamine, N,N-dimethylformamide, 1-methyl-1Н-1,2,4-triazole, 1-methyl-imidazole and 1H-pyrazole. For these analytes and within shorter sampling times, Vac-HSSPME yielded detection limits (0.5-100 ng L
) 3-10 times lower than those reported for regular HSSPME. Vac-HSSPME sampling for 30 min at 50 °C yielded the best combination of analyte responses and their standard deviations (<15%). 1-Formyl-2,2-dimethylhydrazine and formamide were discarded because of the poor precision and accuracy when using Vac-HSSPME. The recoveries for the rest of the analytes ranged between 80 and 119%. The modified Mininert valve and Thermogreen septum could be used for automated extraction as it ensured stable analyte signals even after long waiting times (>24 h). Finally, multiple Vac-HSSME proved to be an efficient tool for controlling the matrix effect and quantifying UDMH transformation products.


Evaluation of a novel hollow fiber membrane technique for collection of 1,1-dimethylhydrazine in air

Elnaz Taheri, Abdulrahman Bahrami, Farshid Ghorbani Shahna, Maryam Farhadian
PMID: 30030639   DOI: 10.1007/s10661-018-6864-3

Abstract

The purpose of this study was to develop a novel one-step method for the time-weighted average determination of 1,1-dimethylhydrazine (UDMH) in the air followed by spectrophotometric detection. For this reason, 0.1% hydrochloric acid as the absorbent was used in hollow fiber (HF) membrane for sampling of UDMH from an atmospheric standard chamber. Response surface methodology (RSM) with central composite design (CCD) was used to optimize the sampling parameters, such as flow rate and sampling time. Moreover, several analytical parameters including breakthrough (BT) volume, storage time, and carryover effect of the proposed HF were investigated. The results showed that optimal sampling rate was 9.90 mL/min. In order to validate the proposed method, it was compared with the National Institute for Occupational Safety and Health (NIOSH) 3515 method, which showed good compatibility between the two methods. Intra- and inter-day repeatability values of the HF method were in the range 0.082-0.1 and 0.091-0.12, respectively, and the limits of detection (LODs) and limits of quantitation (LOQs) were 0.002 and 0.006 ng/mL, respectively. The storage time of the proposed HF was 7 days at 2 °C. These results demonstrated that the one-step HF membrane offered a high sensitivity for sampling of UDMH in air.


Resistant starch prevents tumorigenesis of dimethylhydrazine-induced colon tumors via regulation of an ER stress-mediated mitochondrial apoptosis pathway

Qiuyu Wang, Peng Wang, Zhigang Xiao
PMID: 29393371   DOI: 10.3892/ijmm.2018.3423

Abstract

Resistant starch is as common soluble fiber that escapes digestion in the small intestine and can regulate intestinal function, metabolism of blood glucose and lipids, and may prevent tumorigenesis of gastrointestinal cancer. Epidemiology and other evidence have suggested that resistant starch may prevent colon cancer development. The aim of the current study was to explore the ameliorative effects and potential mechanisms of resistant starch in the tumorigenesis of colon tumors induced by dimethylhydrazine in C57BL/6 mice. Western blot analysis, ELISA, microscopy, immunofluorescence and immunohistochemistry were used to analyze the efficacy of resistant starch on the metabolic balance in the colon and tumorigenesis of colon tumors. The results demonstrated that a diet containing resistant starch decreased the animal body weight and reduced free ammonia, pH and short chain fatty acids in feces compared with mice that received a standard diet. Resistant starch reduced the incidence of colon tumors and suppressed the expression of carcinogenesis‑associated proteins, including heat shock protein 25, protein kinase C‑d and gastrointestinal glutathione peroxidase in colon epithelial cells compared with standard starch and control groups. Colon tumor cells proliferation and dedifferentiation were significantly decreased by a resistant starch diet. The results also demonstrated that resistant starch increased the apoptosis of colon tumor cells through regulation of apoptosis‑associated gene expression levels in colon tumor cells. Oxidative stress and endoplasmic reticulum stress were upregulated, and elevation eukaryotic translation initiation factor 2α (eIF2α), activating transcription factor‑4 and secretase‑β expression levels were increased in the resistant starch diet group. Additionally, the activity of eIF2α and PERK were increased in colon tumor cells from mice that had received resistant starch. Increasing DNA damage‑inducible transcript 3 protein (CHOP), binding immunoglobulin protein (BIP) and caspase‑12 expression levels upregulated by resistant starch diet may contribute to the resistant starch‑induced apoptosis of colon tumor cells induced by 1,2‑dimethylhydrazine. In vitro assays demonstrated that knockdown of eIF2α inhibited apoptosis of colon tumor cells isolated from mice fed with resistant starch, which also downregulated CHOP, BIP and caspase‑3 expression levels compared with controls. Furthermore, long‑term survival of experimental mice was prolonged by the resistant starch diet compared with the standard diet group. In conclusion, the results indicate that resistant starch in the diet may prevent carcinogenesis of colon epithelial cells, mediated by enhancing apoptosis through an endoplasmic reticulum stress‑mediated mitochondrial apoptosis pathway.


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